JNK Inhibitor IX-d7
Description
JNK Inhibitor IX-d7 (also known as TCS JNK 5a) is a thiazole-based small-molecule inhibitor targeting c-Jun N-terminal kinase (JNK), a key regulator of stress-response pathways implicated in inflammation, apoptosis, and cancer. Structurally, it is defined as (9ci)-1-methyl-4-nitro-N-5-thiazol-1H-pyrazole-3-carboxamide (). This compound has been utilized in studies exploring hematopoietic stem cell (HSC) expansion, where it demonstrated efficacy in enhancing self-renewal and repopulating capacity without compromising effector functions . While its exact binding mode remains less characterized compared to other JNK inhibitors, its structural distinctiveness and functional versatility position it as a valuable tool in cellular and preclinical models.
Properties
Molecular Formula |
C₂₀H₉D₇N₂OS |
|---|---|
Molecular Weight |
339.46 |
Synonyms |
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-1-naphthalenecarboxamide-d7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Azaquinolone Derivatives (Compound 4)
Structural Class: Adamantyl-substituted azaquinolone. Key Features:
- Selectivity : Exhibits >50-fold selectivity for JNK over 450+ kinases, attributed to unique interactions with JNK1’s Met111 backbone, enabling hydrogen bonding without steric clashes .
- Pharmacokinetics (PK) : In rats, a 75 mg/kg dose achieves plasma and renal exposures exceeding 2× predicted EC50 for 8 hours, with clearance rates of 22 mL/min/kg (rat) and 60 mL/min/kg (mouse) .
- Efficacy: Suppresses TNF-α-induced c-jun phosphorylation by 48% in renal models, outperforming earlier RA/asthma-focused analogs (e.g., compound 1) in bioavailability and target engagement . Therapeutic Potential: Primarily explored in acute kidney injury (AKI) due to robust renal exposure and sustained JNK inhibition .
Quinoxaline Derivatives (Compound 2)
Structural Class: 11H-Indeno[1,2-b]quinoxalin-11-one oxime. Key Features:
- Dual Inhibition : Binds JNK3 and CK1β via hydrogen bonds at Asn152/Gln155, with moderate JNK1/JNK3 activity (IC50 ~200 nM) and high MKNK2 affinity .
- Anti-Inflammatory Activity: Reduces neuroinflammation in Alzheimer’s models, though off-target CK1β effects complicate mechanistic clarity . Limitations: Lower isoform selectivity compared to JNK Inhibitor IX-d7 and azaquinolones.
Pyridopyrimidinones (Compounds 12, 18)
Structural Class: Pyridopyrimidinone derivatives. Key Features:
- PK Optimization : Compound 18 achieves 85% oral bioavailability in mice with a 4.2-hour half-life, addressing historical challenges of poor absorption in JNK inhibitors .
- Cellular Potency : IC50 values <10 nM in JNK-dependent assays, with >100-fold selectivity over p38 and ERK kinases .
Advantage : Balanced solubility (25 μM in PBS) and microsomal stability, ideal for systemic inflammatory conditions .
SP600125 and Analogs
Structural Class : Anthrapyrazolone.
Key Features :
- Broad Kinase Inhibition : Inhibits JNK1/2/3 (IC50 ~50–100 nM) but also targets Aurora A/B, CDKs, and PIM1 at higher concentrations, limiting specificity .
- Utility : Widely used as a reference inhibitor in apoptosis studies (e.g., AICD in T cells) but requires cautious dose titration to avoid cytotoxicity .
Thiazole Derivatives (this compound)
Key Features :
- Functional Versatility : At 0.1 μM, it enhances HSC expansion without inducing apoptosis, contrasting with SP600125’s cytotoxicity at 5 μM .
- Knowledge Gaps: Detailed kinase selectivity data and binding mode studies are lacking compared to other classes.
Data Tables
Table 1: Biochemical and Pharmacokinetic Profiles
Table 2: Selectivity and Limitations
| Compound | Off-Target Effects | Clinical Stage |
|---|---|---|
| This compound | Minimal reported | Preclinical |
| Compound 4 | None detected in kinase panels | Preclinical |
| Compound 2 | CK1β inhibition | Preclinical |
| SP600125 | Aurora kinases, CDKs, PIM1 | Research tool |
Q & A
Q. What is the molecular mechanism by which JNK Inhibitor IX-d7 modulates c-Jun phosphorylation in stress-activated pathways?
this compound acts as a reversible ATP-competitive inhibitor, binding to the catalytic site of JNK isoforms (JNK1, JNK2, JNK3) to prevent phosphorylation of downstream targets like c-Jun. This inhibition disrupts stress-induced signaling cascades, reducing the expression of inflammatory mediators (e.g., COX-2, TNF-α) and apoptotic markers (e.g., phosphorylated Bcl-2) . Researchers should validate target engagement via Western blot analysis of phosphorylated JNK and c-Jun levels in cellular models exposed to stressors like hypoxia or cytokines .
Q. What experimental considerations are critical for ensuring selective inhibition of JNK isoforms using this compound?
Selectivity depends on isoform-specific expression profiles and off-target effects. Researchers should:
- Perform kinase selectivity assays (e.g., competitive binding studies) to confirm >20-fold specificity over other kinases .
- Use isoform-specific siRNA knockdowns to isolate JNK-dependent effects in cellular models.
- Validate results with orthogonal methods, such as phospho-specific flow cytometry or ELISA for JNK substrates .
Q. How should researchers design dose-response experiments to determine the IC50 of this compound in inflammatory disease models?
- In vitro : Use a concentration range of 0.1–10 μM in primary human CD4+ T cells or macrophage cultures, monitoring inhibition of c-Jun phosphorylation via Western blot .
- In vivo : Administer doses between 10–50 mg/kg (intraperitoneal) in rodent models of LPS-induced inflammation, measuring serum TNF-α levels via ELISA . Include vehicle controls and confirm compound stability (e.g., deuterium incorporation in IX-d7 reduces metabolic degradation) .
Advanced Research Questions
Q. How can contradictory data on this compound’s pro-apoptotic vs. anti-apoptotic effects be reconciled across experimental systems?
Discrepancies often arise from cell-type-specific JNK isoform expression or crosstalk with parallel pathways (e.g., ERK or p38 MAPK). To address this:
- Perform isoform-specific JNK knockdowns to isolate contributions to apoptosis .
- Combine this compound with pathway-specific inhibitors (e.g., ERK inhibitors) to assess compensatory signaling .
- Use transcriptomic profiling to identify context-dependent gene expression changes (e.g., upregulation of pro-survival Bcl-2 family members in certain cell lines) .
Q. What methodological approaches are recommended for validating target engagement of this compound in complex tissue environments?
- Ex vivo assays : Treat tissue slices (e.g., brain or liver) with this compound and quantify phosphorylated JNK via immunohistochemistry .
- Pharmacodynamic markers : Measure downstream targets like CXCL1/CXCR2 in glial cells using multiplex cytokine assays, ensuring TNF-α induction is standardized .
- Metabolic tracing : Use deuterium-labeled IX-d7 with mass spectrometry to track compound distribution and active-site binding in tissues .
Q. How can researchers optimize this compound protocols for studying autophagy-apoptosis crosstalk in oxygen-glucose deprivation (OGD) models?
- Timing : Administer IX-d7 during reoxygenation phases to mimic therapeutic intervention, as JNK activation peaks 12 hours post-OGD .
- Combination therapies : Co-treat with autophagy inhibitors (e.g., chloroquine) to dissect JNK’s role in autophagic flux vs. apoptosis.
- Endpoint validation : Use LC3-II/p62 Western blotting for autophagy and TUNEL assays for apoptosis, ensuring statistical power (n ≥ 5 per group) .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in preclinical studies?
- Use nonlinear regression (e.g., log[inhibitor] vs. response curves in GraphPad Prism) to calculate IC50/EC50 values .
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., OGD/R vs. inhibitor-treated groups) .
- Report effect sizes (Cohen’s d) and 95% confidence intervals to contextualize biological significance .
Q. How should researchers address batch-to-batch variability in this compound activity?
- Validate each batch via LC-MS for deuterium content and purity (>95%).
- Include internal controls (e.g., a reference inhibitor like SP600125) in every experiment to normalize activity .
- Document storage conditions (e.g., -80°C in DMSO aliquots) to prevent degradation .
Cross-Disciplinary Applications
Q. What protocols enable the integration of this compound into multi-omics studies of inflammatory signaling networks?
- Pair phosphoproteomics (e.g., TiO2 enrichment of phosphorylated peptides) with RNA-seq to map JNK-dependent pathways .
- Use CRISPR-Cas9 screens to identify synthetic lethal interactions with JNK inhibition in cancer cell lines .
- Apply systems biology modeling (e.g., Boolean networks) to predict off-target effects in silico .
Q. How can this compound be utilized to study circadian regulation of stress responses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
